molecular formula C16H27NO6 B6270399 rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis CAS No. 1955499-13-4

rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis

Cat. No.: B6270399
CAS No.: 1955499-13-4
M. Wt: 329.39 g/mol
InChI Key: GPAAMZCGXUULTF-MNOVXSKESA-N
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Description

The compound “rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis” is a chemical compound with the CAS Number: 123811-86-9 . It has a molecular weight of 285.38 . The IUPAC name for this compound is (2R,4S)-1-(tert-butoxycarbonyl)-4-(tert-butyl)piperidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H27NO4/c1-14(2,3)10-7-8-16(11(9-10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis, is used in a wide range of scientific research applications. It is used as a chiral auxiliary in asymmetric synthesis, as a catalyst for a variety of organic reactions, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals.

Mechanism of Action

Target of Action

It’s structurally similar to certain intermediates used in the synthesis of anti-hcv drugs , suggesting that it may interact with similar targets.

Mode of Action

Based on its structural similarity to certain intermediates used in the synthesis of anti-hcv drugs , it can be hypothesized that it might interact with the same or similar biological targets.

Advantages and Limitations for Lab Experiments

Rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis, has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is sensitive to light and air, and should be stored in a dark, airtight container.

Future Directions

Rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis, has numerous potential future applications. It can be used as a chiral auxiliary in asymmetric synthesis to create single enantiomers of compounds, and can be used as a catalyst in organic reactions. It can also be used in the synthesis of pharmaceuticals and other chemicals, and in the development of new pesticides. It can also be used in the development of new materials, such as polymers, and in the synthesis of new molecules. Finally, it can be used in the development of new analytical techniques, such as chiral chromatography.

Synthesis Methods

Rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis, can be synthesized in a variety of ways. One method involves the reaction of 1-chloro-2-methyl-4-phenylpiperidine with dimethylformamide in the presence of a base such as sodium hydroxide. The reaction yields this compound, as the main product. Another method involves the reaction of 1-chloro-2-methyl-4-phenylpiperidine with dimethylformamide in the presence of a base such as sodium hydroxide and a catalyst such as sodium borohydride. This reaction yields this compound, as the main product.

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis involves the protection of the amine and carboxylic acid functional groups, followed by the formation of the piperidine ring and the introduction of the cis configuration.", "Starting Materials": [ "4-piperidone", "tert-butyl chloroformate", "di-tert-butyl dicarbonate", "triethylamine", "sodium hydride", "acetic anhydride", "acetic acid", "methanol", "water" ], "Reaction": [ "Protection of the amine group with di-tert-butyl dicarbonate and triethylamine in methanol", "Protection of the carboxylic acid group with tert-butyl chloroformate and triethylamine in methanol", "Formation of the piperidine ring by reaction of the protected amine with sodium hydride in DMF", "Introduction of the cis configuration by reaction of the piperidine intermediate with acetic anhydride and acetic acid in DMF", "Deprotection of the tert-butyl groups with trifluoroacetic acid in methanol", "Purification of the product by precipitation with water and recrystallization" ] }

1955499-13-4

Molecular Formula

C16H27NO6

Molecular Weight

329.39 g/mol

IUPAC Name

(2S,4R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11+/m1/s1

InChI Key

GPAAMZCGXUULTF-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CCN1C(=O)OC(C)(C)C)C(=O)O

Purity

95

Origin of Product

United States

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